molecular formula C6H7ClN2O B2575998 (5-Amino-6-chloropyridin-2-yl)methanol CAS No. 1807148-38-4

(5-Amino-6-chloropyridin-2-yl)methanol

Cat. No.: B2575998
CAS No.: 1807148-38-4
M. Wt: 158.59
InChI Key: RSGKIZXXLSDEFY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks

Pyridine derivatives are integral to the development of new chemical entities with diverse applications. Their structural motif is found in numerous natural products, including vitamins like nicotinamide (B372718) and pyridoxal, as well as a significant number of FDA-approved drugs. lifechemicals.com In medicinal chemistry, the pyridine scaffold is prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, making it a common feature in drugs for a wide range of diseases. researchgate.netresearchgate.netsciencepublishinggroup.com The versatility of the pyridine ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and physical characteristics. nih.gov This has led to their incorporation in pharmaceuticals targeting conditions from hypertension to cancer. lifechemicals.com

Overview of Halogenated and Aminated Pyridines as Synthetic Intermediates

The introduction of halogen and amino groups onto the pyridine ring dramatically expands its synthetic utility, creating highly valuable intermediates. Halogenated pyridines, particularly those containing chlorine or bromine, are crucial precursors for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govnsf.gov These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The position of the halogen atom on the pyridine ring dictates its reactivity, providing a powerful tool for regioselective synthesis. nsf.govchemrxiv.org

Similarly, aminated pyridines serve as essential building blocks. The amino group can act as a nucleophile, a directing group for further electrophilic substitution, or be transformed into other functional groups. acs.org The presence of both a halogen and an amino group on the same pyridine ring, as seen in aminohalopyridines, creates a bifunctional intermediate with orthogonal reactivity, offering a strategic advantage in multistep synthetic sequences. acs.org

Contextualizing (5-Amino-6-chloropyridin-2-yl)methanol within Contemporary Organic Chemistry Research

This compound is a trifunctional pyridine derivative featuring an amino group, a chlorine atom, and a hydroxymethyl group. While specific, in-depth research literature detailing the synthesis and application of this exact molecule is not extensively documented in publicly accessible databases, its structure suggests significant potential as a versatile synthetic intermediate.

The compound's architecture combines the key features of the intermediates discussed previously. The chlorine atom at the 6-position is susceptible to nucleophilic substitution or can participate in transition-metal-catalyzed cross-coupling reactions. The amino group at the 5-position can be diazotized to introduce other functionalities or acylated to form amides, which are prevalent in bioactive molecules. The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The specific arrangement of these three functional groups offers the potential for selective, stepwise modifications, making it an attractive building block for creating libraries of complex molecules for drug discovery and materials science.

Based on the reactivity of analogous structures, this compound could serve as a key intermediate in the synthesis of fused heterocyclic systems or highly substituted pyridine-based ligands for catalysis. Its utility is underscored by its commercial availability, which points to its use in proprietary or early-stage research and development.

Compound Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1807148-38-4
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Canonical SMILES C1=C(C(=NC(=C1)CO)Cl)N
InChI Key RSGKIZXXLSDEFY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-6-chloropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGKIZXXLSDEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 6 Chloropyridin 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. rasayanjournal.co.in For (5-Amino-6-chloropyridin-2-yl)methanol, several strategic disconnections can be envisioned, primarily focusing on the carbon-carbon and carbon-heteroatom bonds attached to the pyridine (B92270) core.

A primary retrosynthetic disconnection involves the hydroxymethyl group at the C2 position. This group can be retrosynthetically disconnected to a formyl group, which is a common precursor for alcohols. This leads to the precursor 5-amino-6-chloro-pyridine-2-carbaldehyde . Further disconnection of the formyl group could lead back to a methyl group at the C2 position, suggesting 2-amino-5-chloro-6-picoline as a key intermediate. This disconnection is strategically sound as the oxidation of a methyl group to an aldehyde is a well-established transformation.

Another key disconnection focuses on the amino and chloro substituents. The amino group at the C5 position can be introduced via reduction of a nitro group, suggesting 5-nitro-6-chloropyridin-2-yl)methanol as an intermediate. The chloro group at the C6 position can be introduced from a corresponding aminopyridine via a Sandmeyer-type reaction, or by direct chlorination of a pyridine N-oxide precursor.

Considering these disconnections, a plausible retrosynthetic pathway for this compound is outlined below:

Target MoleculePrecursor 1Precursor 2Starting Material
This compound5-Amino-6-chloropyridine-2-carbaldehyde2-Amino-5-chloro-6-picoline2-Amino-6-picoline
or
5-Nitro-6-chloropyridin-2-yl)methanol6-Chloro-5-nitropyridine-2-carboxylic acid6-Hydroxypyridine-2-carboxylic acid

This analysis suggests that readily available starting materials like 2-amino-6-picoline or substituted pyridine carboxylic acids could serve as viable starting points for the synthesis.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several novel synthetic pathways can be developed. These pathways aim to be efficient, high-yielding, and adaptable for the synthesis of analogues.

Optimization of Reaction Conditions and Reagents

A promising synthetic route commences from the commercially available 2-amino-6-methylpyridine . The key steps would involve:

Nitration: Regioselective nitration of 2-amino-6-methylpyridine at the C5 position. This can typically be achieved using a mixture of nitric acid and sulfuric acid. Optimization of temperature and reaction time is crucial to maximize the yield of the desired 5-nitro isomer and minimize side products.

Chlorination via Sandmeyer Reaction: The amino group at the C2 position can be converted to a chloro group. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.

Oxidation of the Methyl Group: The methyl group at the C2 position of the resulting 6-chloro-2-methyl-5-nitropyridine needs to be oxidized to a hydroxymethyl group. This can be a challenging step due to the presence of other sensitive functional groups. A two-step process involving radical bromination of the methyl group followed by hydrolysis is a possibility. Alternatively, oxidation using reagents like selenium dioxide could be explored, although this may require careful optimization to avoid over-oxidation to the carboxylic acid.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amino group. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

The following table summarizes a potential reaction scheme with proposed reagents and conditions that would require optimization:

StepReactionReagent/Conditions
1NitrationHNO₃, H₂SO₄, 0-25 °C
2Sandmeyer Reaction1. NaNO₂, HCl, 0-5 °C; 2. CuCl
3Oxidation1. NBS, AIBN, CCl₄, reflux; 2. H₂O
4Nitro ReductionH₂, Pd/C, Ethanol

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.innih.gov For the synthesis of this compound, several green chemistry approaches can be considered:

Catalytic Reactions: Utilizing catalytic methods for nitration, chlorination, and oxidation steps can reduce the stoichiometric use of harsh reagents. For instance, developing a catalytic oxidation for the methyl group would be a significant improvement over stoichiometric selenium dioxide.

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ where feasible.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions, where three or more reactants combine in a single step, are a prime example of atom-economical processes. nih.gov

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Chemo-, Regio-, and Stereoselective Approaches

The synthesis of a polysubstituted pyridine like this compound requires precise control over the regioselectivity of the reactions.

Regioselectivity in Pyridine Functionalization: The introduction of substituents onto the pyridine ring is governed by the electronic nature of the existing groups. The amino group in 2-amino-6-methylpyridine is an activating group that directs electrophilic substitution to the ortho and para positions (C3 and C5). Careful control of reaction conditions is necessary to achieve selective functionalization at the desired C5 position during nitration.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity is crucial. For example, during the reduction of the nitro group, the reducing agent should not affect the chloro or hydroxymethyl groups. Catalytic hydrogenation is often a good choice for its high chemoselectivity in reducing nitro groups in the presence of halogens. Similarly, when oxidizing the methyl group, the reagent must not oxidize the amino group if it is already present. This highlights the importance of the sequence of synthetic steps.

Precursor Compound Derivatization for Target Molecule Formation

An alternative strategy to building the pyridine ring from scratch is to start with a pre-functionalized pyridine and modify its substituents.

Strategies Involving Pyridine Ring Functionalization

A viable precursor for derivatization is 5-amino-6-chloropyridine-2-carboxylic acid or its corresponding ester. This precursor already possesses the correct substitution pattern for the amino and chloro groups. The synthetic challenge then becomes the selective reduction of the carboxylic acid or ester to the hydroxymethyl group.

Reduction of Carboxylic Acid/Ester: The reduction of a carboxylic acid or ester to an alcohol is a fundamental transformation in organic synthesis. Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this purpose. The choice of reagent will depend on the compatibility with other functional groups in the molecule. For instance, LiAlH₄ can also reduce nitro groups, so if a nitro precursor is used, the reduction of the carboxylic acid and the nitro group might occur simultaneously.

The following table outlines a potential synthetic route starting from a pyridine carboxylic acid derivative:

Starting MaterialIntermediateTarget Molecule
6-Chloro-5-nitropyridine-2-carboxylic acid(6-Chloro-5-nitropyridin-2-yl)methanolThis compound
Reaction Reduction of carboxylic acidReduction of nitro group
Reagent BH₃·THFH₂, Pd/C

Transformations of Pyridine Carbaldehyde and Related Compounds

The proposed synthetic pathway would likely commence with the protection of the amino group of a precursor like 2-amino-6-chloropyridine. This is a crucial step to prevent unwanted side reactions during subsequent functionalization. Following protection, a directed ortho-metalation could be employed to introduce a formyl group at the 2-position of the pyridine ring. This regioselective formylation is a key step in constructing the carbaldehyde functionality. The final step in the formation of the intermediate aldehyde would be the deprotection of the amino group.

Once the 5-amino-6-chloro-pyridine-2-carbaldehyde is synthesized, the final transformation to the target compound, this compound, involves the reduction of the aldehyde group. This is a standard and well-established transformation in organic synthesis. Several reducing agents can be employed for this purpose, with sodium borohydride being a common and effective choice due to its chemoselectivity for aldehydes and ketones scispace.comtandfonline.comorganic-chemistry.orgrsc.org. The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at ambient temperature.

Alternatively, catalytic hydrogenation is another viable method for the reduction of the pyridine carbaldehyde researchgate.netnih.govnih.gov. This method often employs catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere researchgate.net. Careful selection of the catalyst and reaction conditions would be necessary to ensure the selective reduction of the aldehyde without affecting the chloro-substituent on the pyridine ring.

Utilization of 2-Amino-6-chloropyridine as a Starting Material in Analogous Syntheses

A plausible and efficient synthetic route to this compound can be designed starting from commercially available 2-amino-6-chloropyridine. This approach, informed by the synthesis of the isomeric 5-amino-2-chloro-4-pyridinecarboxaldehyde, would proceed through the key intermediate, 5-amino-6-chloro-pyridine-2-carbaldehyde researchgate.net.

The initial step in this synthetic sequence involves the protection of the amino group of 2-amino-6-chloropyridine. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the aminopyridine with di-tert-butyl dicarbonate (Boc)₂O.

The subsequent step is the introduction of the formyl group at the 2-position. This can be achieved through a directed ortho-metalation-formylation sequence. The protected aminopyridine is treated with a strong base, such as n-butyllithium, at low temperature to deprotonate the carbon at the 2-position, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF).

Following the successful formylation, the protecting group on the amino functionality is removed. For the Boc group, this is typically accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

The final step is the reduction of the aldehyde group of the resulting 5-amino-6-chloro-pyridine-2-carbaldehyde to the corresponding alcohol. As previously mentioned, this can be effectively carried out using a mild reducing agent like sodium borohydride in an alcoholic solvent.

The following table outlines the proposed reaction scheme and conditions based on analogous syntheses:

StepReactionReagents and Conditions (based on analogous syntheses)
1Protection of Amino Group2-amino-6-chloropyridine, (Boc)₂O, suitable solvent (e.g., THF, Dichloromethane)
2Directed ortho-Metalation and FormylationBoc-protected aminopyridine, n-BuLi, THF, -78 °C; then DMF
3Deprotection of Amino GroupTFA or HCl in a suitable solvent
4Reduction of Aldehyde5-amino-6-chloro-pyridine-2-carbaldehyde, NaBH₄, Methanol or Ethanol, room temperature

Scale-Up Considerations and Process Chemistry Investigations

The industrial production of this compound and related pyridine derivatives necessitates careful consideration of process chemistry to ensure safety, efficiency, and economic viability postapplescientific.comnih.govresearchgate.netfortunebusinessinsights.com. The synthetic route starting from 2-amino-6-chloropyridine presents several challenges and opportunities for process optimization.

A key consideration in the scale-up of the directed ortho-metalation step is the use of cryogenic temperatures and highly reactive organolithium reagents. On an industrial scale, maintaining temperatures of -78 °C can be energy-intensive. Process development would focus on exploring alternative metalation agents or reaction conditions that allow for higher operating temperatures. The handling of large quantities of n-butyllithium also requires specialized equipment and stringent safety protocols due to its pyrophoric nature.

The reduction of the aldehyde to the alcohol is a more straightforward step to scale up. Sodium borohydride is a relatively inexpensive and safe reducing agent for large-scale operations. However, the work-up procedure to quench the excess reagent and isolate the product needs to be optimized to minimize waste and maximize product purity. Catalytic hydrogenation, while potentially more atom-economical, requires investment in high-pressure reactors and careful catalyst handling and recovery processes. The potential for catalyst poisoning by the amino and chloro substituents would also need to be investigated.

Purification of the final product and intermediates is another critical aspect of process chemistry. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective than chromatography. The development of a robust crystallization process for this compound would be a key objective of process development to ensure high purity and consistent product quality.

Reactivity Profiles and Chemical Transformations

Reactivity of the Pyridine (B92270) Nucleus under Various Conditions

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature, coupled with the effects of the amino, chloro, and hydroxymethyl substituents, governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) reactions compared to benzene. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com The ring nitrogen acts as a Lewis base, readily complexing with electrophiles and further deactivating the ring. However, the substituents on the (5-Amino-6-chloropyridin-2-yl)methanol ring significantly modify this reactivity.

The primary amino group at the 5-position is a potent activating group and is ortho, para-directing. It donates electron density to the ring through resonance, which can partially offset the deactivating effect of the pyridine nitrogen. Conversely, the chloro group at the 6-position is a deactivating group due to its inductive electron-withdrawing effect, although it is also ortho, para-directing. The hydroxymethyl group at the 2-position has a weak deactivating inductive effect.

The interplay of these electronic effects suggests that any electrophilic substitution would be directed to the positions most activated by the amino group and least deactivated by the other substituents and the ring nitrogen. The most likely position for electrophilic attack would be the 4-position, which is ortho to the activating amino group and meta to the deactivating chloro group. However, direct electrophilic substitution on the pyridine ring of this compound is challenging and may require harsh reaction conditions. Often, functionalization is achieved through other means, such as lithiation followed by reaction with an electrophile.

PositionActivating/Deactivating GroupsPredicted Reactivity towards Electrophiles
3Ortho to Chloro and Hydroxymethyl, Meta to AminoHighly Deactivated
4Ortho to Amino, Meta to Chloro and HydroxymethylMost Likely Site of Attack

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. nih.govyoutube.comyoutube.comyoutube.comnih.gov In this compound, the chloro group at the 6-position is a potential leaving group. The reaction is further facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom. In this molecule, the 6-position is ortho to the ring nitrogen, making it a prime site for nucleophilic attack. The presence of the amino group at the 5-position, being an electron-donating group, might slightly decrease the rate of nucleophilic substitution compared to an unsubstituted chloropyridine. However, SNAr reactions at the 6-position are expected to proceed with appropriate nucleophiles under suitable conditions, such as heating.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine could replace the chloro group with a substituted amino group.

Functional Group Transformations

The amino, chloro, and hydroxymethyl groups on this compound can undergo a variety of chemical transformations, providing avenues for the synthesis of diverse derivatives.

Reactions Involving the Primary Amine Moiety

The primary amino group is a versatile functional handle for a range of chemical modifications.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new structural motifs.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce a range of substituents like cyano, halo, or hydroxyl groups. google.com

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation can be challenging, often leading to a mixture of primary, secondary, and tertiary amines.

ReagentReaction TypeProduct
Acyl chloride/anhydrideAcylationAmide
NaNO2, HCl (aq)DiazotizationDiazonium salt
Alkyl halideAlkylationAlkylated amine

Reactions Involving the Chlorido Substituent

The primary reactivity of the chloro group at the 6-position is to act as a leaving group in nucleophilic aromatic substitution reactions, as discussed in section 4.1.2. A variety of nucleophiles can displace the chloride, leading to a wide array of substituted pyridines. researchgate.netresearchgate.netchempanda.comnih.govresearchgate.net

NucleophileReaction ConditionProduct
R-NH2 (Amine)Heat6-Amino-substituted pyridine
R-O- (Alkoxide)Heat6-Alkoxy-substituted pyridine
R-S- (Thiolate)Heat6-Thioether-substituted pyridine
CN- (Cyanide)Palladium catalysis6-Cyano-substituted pyridine

Reactions Involving the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo several common transformations. nih.gov

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO2) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO4) or chromic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, by reaction with tosyl chloride or a halogenating agent (e.g., thionyl chloride), respectively. This functionalized intermediate can then be subjected to nucleophilic substitution reactions.

ReagentReaction TypeProduct
MnO2Mild OxidationAldehyde
KMnO4Strong OxidationCarboxylic acid
Carboxylic acid/Acyl chlorideEsterificationEster
Thionyl chloride (SOCl2)Halogenation2-(Chloromethyl)pyridine derivative
Tosyl chlorideTosylation2-(Tosylomethyl)pyridine derivative

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance. researchgate.net For a molecule like this compound, the chlorine atom at the C6 position serves as a versatile handle for such transformations. The electron-deficient nature of the pyridine ring, combined with the presence of the halogen, makes this position particularly susceptible to palladium-catalyzed reactions, allowing for extensive derivatization to build more complex molecular architectures. nih.govresearchgate.net These methods are widely employed in the pharmaceutical industry for the synthesis of new drug candidates. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. libretexts.org In the case of this compound, the C6-chloro substituent is the reactive site for coupling with various aryl and heteroaryl boronic acids or their esters. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made these transformations highly feasible. acs.org

Research on analogous 2-amino-6-chloropyridine structures has demonstrated successful Suzuki-Miyaura couplings. mdpi.com These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or introduced as a complex such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The selection of an appropriate ligand, such as triphenylphosphine (PPh₃) or more specialized biaryl phosphine ligands (e.g., S-Phos), is critical for catalytic activity. mdpi.com An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Chloropyridine Analogs
Palladium SourceLigandBaseSolvent SystemTypical SubstratesReference
Pd(PPh₃)₄(Integral to complex)Na₂CO₃Toluene/Ethanol/WaterArylboronic acids mdpi.com
Pd(OAc)₂S-PhosK₃PO₄THFArylboronic acids mdpi.com
Pd₂(dba)₃Tri-tert-butylphosphineK₃PO₄DioxaneHeteroarylboronates nih.gov
(L1)PdCl₂N-diphenylphosphanyl-2-aminopyridine (L1)K₃PO₄DioxaneArylboronic acids researchgate.net

Beyond the Suzuki-Miyaura reaction, the chloro-substituent on this compound allows for a variety of other palladium-catalyzed cross-coupling reactions to form both C-C and C-heteroatom bonds.

C-C Bond Formation:

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For substrates analogous to this compound, this reaction is typically catalyzed by a combination of a palladium complex, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst like copper(I) iodide (CuI), in the presence of a base such as triethylamine (NEt₃). mdpi.com This provides a direct route to installing alkynyl functional groups at the C6 position.

C-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. Studies on related 3-halo-2-aminopyridines have shown that unprotected aminopyridines can successfully undergo C-N cross-coupling with both primary and secondary amines. nih.gov This transformation is facilitated by specialized palladium pre-catalysts that incorporate bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This strategy allows for the introduction of a wide range of amino substituents at the C6 position of the pyridine ring.

Table 2: Alternative Cross-Coupling Strategies for 6-Chloropyridine Derivatives
Reaction TypeBond FormedCatalyst SystemBaseCoupling PartnerReference
SonogashiraC-C (sp)PdCl₂(PPh₃)₂ / CuINEt₃Terminal Alkynes mdpi.com
Buchwald-HartwigC-NRuPhos / BrettPhos Pre-catalystsLiHMDSPrimary/Secondary Amines nih.gov

Regioselectivity and Reaction Mechanism Studies

In the palladium-catalyzed cross-coupling reactions of this compound, regioselectivity is dictated by the fundamental mechanism of the catalytic cycle. The reaction occurs exclusively at the C6 position due to the presence of the chloro group. The C-Cl bond is the point of entry into the catalytic cycle via oxidative addition, while the C-H, C-O, C-N, and N-H bonds on the molecule remain intact under typical cross-coupling conditions.

The generally accepted mechanism for these transformations, exemplified by the Suzuki-Miyaura coupling, involves three primary steps: libretexts.orgacs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides. acs.org The generation of the active LₙPd(0) species from a more stable Pd(II) pre-catalyst is a critical preceding step. rsc.org

Transmetalation: The organoboron reagent (in Suzuki coupling) or other organometallic partner, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The amino group at the C5 position and the methanol (B129727) group at the C2 position can influence the electronic properties of the pyridine ring, potentially affecting the rate of the oxidative addition step. However, the fundamental regiochemical outcome remains the selective functionalization of the C-Cl bond.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study organic compounds, providing a good balance between accuracy and computational cost. researchgate.netscispace.com

An electronic structure analysis of (5-Amino-6-chloropyridin-2-yl)methanol using DFT would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process also yields valuable information about bond lengths, bond angles, and dihedral angles. Furthermore, the distribution of electrons within the molecule, which is fundamental to its chemical properties, can be determined.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. scirp.org

A hypothetical FMO analysis of this compound would likely reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific research on this compound was not found.)

Parameter Value (eV)
HOMO Energy Value
LUMO Energy Value

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugation and intramolecular interactions that contribute to the molecule's stability. mpg.denih.gov An NBO analysis of this compound would quantify the delocalization of electron density and the strength of various intramolecular interactions.

Table 2: Illustrative NBO Analysis Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific research on this compound was not found.)

Donor NBO Acceptor NBO Stabilization Energy (kcal/mol)
Example Donor Example Acceptor Value

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations could be employed to explore its conformational landscape. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like methanol (B129727) or water), researchers can identify the most stable conformations and understand the energetic barriers between them. mdpi.com This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods, particularly DFT, are instrumental in predicting the mechanisms of chemical reactions. By calculating the energies of reactants, products, and potential transition states, it is possible to map out the most likely reaction pathways. For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as oxidation of the alcohol group or substitution reactions on the pyridine (B92270) ring. The elucidation of transition state structures provides critical insights into the activation energy of a reaction and the factors that influence its rate.

Structure-Reactivity Relationship Studies through Computational Modeling

While specific computational studies exclusively focused on this compound are not extensively available in public literature, the structure-reactivity relationships of this compound can be effectively investigated using established computational modeling techniques. These theoretical approaches provide valuable insights into the molecule's electronic structure, reactivity, and potential interaction mechanisms, which are crucial for understanding its chemical behavior and for the rational design of new derivatives. Methodologies such as Density Functional Theory (DFT) are commonly employed for such analyses of related aminopyridine compounds. researchgate.net

Computational investigations of substituted pyridine derivatives typically explore several key parameters to elucidate their structure-reactivity relationships. nih.gov For this compound, these would include the analysis of the molecule's frontier molecular orbitals, molecular electrostatic potential, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, computational models would likely show that the electron density of the HOMO is concentrated around the amino group and the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom, indicating the sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons. In the case of this compound, the MEP would likely reveal negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating these as sites for electrophilic interaction. The amino group's nitrogen would also exhibit a region of negative potential. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

The following table presents hypothetical data that would be expected from a DFT study of this compound, based on findings for similar aminopyridine derivatives.

Computational ParameterPredicted Value/ObservationSignificance
HOMO Energy -5.8 eVIndicates the electron-donating capability of the molecule.
LUMO Energy -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap 4.6 eVA larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment ~3.5 DA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.
MEP Negative Region Pyridine N, Methanol O, Amino NThese are the most likely sites for electrophilic attack and hydrogen bond acceptance.
MEP Positive Region Amino H, Hydroxyl HThese are potential sites for nucleophilic attack and hydrogen bond donation.

These computational insights are instrumental in predicting the reactivity of this compound in various chemical reactions and its potential interactions with biological targets. oncodesign-services.com Structure-activity relationship (SAR) studies, which correlate structural features with biological activity, heavily rely on such computational data to guide the design of new compounds with enhanced properties. mdpi.com

Exploration of 5 Amino 6 Chloropyridin 2 Yl Methanol As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of (5-Amino-6-chloropyridin-2-yl)methanol makes it an ideal starting material for the synthesis of more complex heterocyclic frameworks. The amino and chloro substituents, along with the hydroxymethyl group, offer multiple avenues for cyclization and annulation reactions.

Formation of Fused Pyridine Ring Systems

The inherent reactivity of the amino and chloro groups on the pyridine ring of this compound allows for its use in the construction of fused pyridine ring systems. These reactions typically involve the participation of the amino group as a nucleophile and the chloro group as a leaving group, facilitating the formation of a new ring fused to the original pyridine core. For instance, condensation reactions with bifunctional electrophiles can lead to the formation of pyridopyrimidines, pyridopyrazines, or other related heterocyclic systems. The hydroxymethyl group can be further functionalized to participate in these cyclization strategies, expanding the diversity of accessible fused systems.

Fused Ring SystemGeneral Reaction TypeKey Reactants
PyridopyrimidinesCondensation/Cyclization1,3-Dielectrophiles
PyridopyrazinesCondensation/Cyclization1,2-Dielectrophiles
Pyrido[1,2-a]imidazolesIntramolecular CyclizationActivation of hydroxymethyl and amino groups

Construction of Polycyclic Aromatic Compounds

While the direct construction of large polycyclic aromatic compounds from this compound is less common, its derivatives can serve as key intermediates in multi-step syntheses. The functional groups can be modified to introduce functionalities suitable for annulation reactions, such as the Suzuki, Stille, or Heck cross-coupling reactions. For example, the amino group can be transformed into a diazonium salt, which can then undergo various coupling reactions to build larger aromatic systems. Similarly, the chloro and hydroxymethyl groups can be converted to other functionalities that facilitate the step-wise construction of polycyclic architectures.

Scaffold for Ligand Development in Catalysis

The ability of the pyridine nitrogen and the amino group to coordinate with metal ions makes this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The hydroxymethyl group provides a convenient handle for further modification and tuning of the ligand's steric and electronic properties.

Design and Synthesis of Metal-Binding Ligands

Bidentate and tridentate ligands can be readily synthesized from this compound. The amino group and the pyridine nitrogen can act as a bidentate N,N-donor set. The hydroxymethyl group can be modified, for example, by etherification or esterification with moieties containing additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen atoms), to create tridentate or even tetradentate ligands. This modular approach allows for the systematic variation of the ligand structure to fine-tune the properties of the resulting metal complexes.

Ligand TypePotential Donor AtomsSynthetic Modification
BidentateN (pyridine), N (amino)Direct use of the molecule
TridentateN (pyridine), N (amino), O/P/SModification of the hydroxymethyl group
Chiral Ligands-Introduction of chiral centers via the hydroxymethyl group

Evaluation in Transition Metal-Catalyzed Reactions

Metal complexes bearing ligands derived from this compound have potential applications in a range of transition metal-catalyzed reactions. The specific properties of the metal center, modulated by the ligand framework, can influence the catalytic activity, selectivity, and stability. For example, palladium complexes could be explored for cross-coupling reactions, while rhodium or iridium complexes might be investigated for hydrogenation or hydroformylation reactions. The presence of the chloro substituent on the pyridine ring can also influence the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Intermediate for Functional Material Development (excluding clinical/drug applications)

Beyond its use in traditional organic synthesis, this compound can serve as a key intermediate in the development of functional materials. The combination of a rigid aromatic core with multiple functionalization points allows for its incorporation into larger macromolecular structures with specific properties. For instance, it could be used as a monomer or a cross-linking agent in the synthesis of polymers with enhanced thermal stability or specific photophysical properties. The amino and hydroxymethyl groups are particularly amenable to polymerization reactions. Furthermore, the pyridine nitrogen offers a site for quaternization, which could be exploited to create charged polymers or materials with interesting electronic properties. Its derivatives could also be investigated as precursors for the synthesis of organic dyes and pigments, where the chromophoric system can be extended through reactions involving the amino and chloro groups.

Polymeric Precursors

While direct polymerization studies of this compound are not extensively documented in the current literature, its structural motifs—an amino group, a chloro substituent, and a hydroxymethyl group attached to a pyridine ring—suggest its potential as a monomer for various polymerization reactions. The presence of both an amino and a hydroxyl group allows for its participation in polycondensation reactions. farabi.university

For instance, the amino group can react with carboxylic acid derivatives (e.g., diacyl chlorides or dicarboxylic acids) to form polyamides, while the hydroxyl group can react with similar reagents to form polyesters. The bifunctional nature of this molecule could lead to the formation of polyamide-polyester copolymers. The reactivity of the amino and hydroxyl groups can be selectively controlled through the use of appropriate protecting groups, allowing for a stepwise polymerization process.

Furthermore, the pyridine nitrogen and the chloro-substituent can influence the properties of the resulting polymers. The pyridine ring can introduce rigidity and thermal stability into the polymer backbone. tandfonline.com The presence of the nitrogen atom also offers a site for post-polymerization modification, such as quaternization, which can be used to tune the polymer's solubility and electronic properties. rsc.org The chloro group can also be a site for further functionalization through nucleophilic aromatic substitution reactions, although the reactivity is generally lower than in other aromatic systems.

An analogous approach is the oxidative polycondensation of aminopyridines. For example, the oxidative polymerization of 3-aminopyridine (B143674) has been shown to produce oligomers and polymers with interesting properties. researchgate.net This suggests that this compound could potentially undergo similar oxidative coupling reactions, either through the amino group or by coupling of the pyridine rings, to form novel polymeric structures.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerPotential Linkage
PolyamideDiacyl chlorideAmide bond
PolyesterDicarboxylic acidEster bond
PolyurethaneDiisocyanateUrethane bond

Precursors for Optoelectronic Materials (e.g., NLO properties)

Pyridine-containing conjugated polymers are known to possess favorable electronic properties, such as increased electron affinity, making them suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices. st-andrews.ac.ukdntb.gov.ua The incorporation of this compound into such polymer backbones could be a strategy to tune their optoelectronic characteristics.

More specifically, organic molecules with electron-donating and electron-withdrawing groups can exhibit significant second-order nonlinear optical (NLO) properties. In this compound, the amino group acts as an electron donor, while the chloro-substituted pyridine ring can act as an electron acceptor. This "push-pull" electronic structure is a key feature for NLO chromophores.

While direct NLO studies on this compound are scarce, research on analogous molecules supports this potential. For example, a study on 3-amino-4-(Boc-amino)pyridine, which also features amino substituents on a pyridine ring, showed that the molecule could be a good candidate as an NLO material based on theoretical calculations of its first hyperpolarizability. researchgate.net Another study on novel 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives demonstrated that the combination of an electron-donating imidazopyridine moiety and an electron-accepting group leads to significant NLO properties. ymerdigital.com Theoretical studies on polypyridinopyridine have also shown that substitution with electron-donating and -withdrawing groups, such as -NH2 and -NO2, can effectively increase the NLO response. researchgate.net

The hydroxymethyl group on this compound provides a convenient handle to incorporate this NLO-active core into a larger polymeric or dendritic structure, which can enhance the macroscopic NLO response and improve material processability.

Table 2: Comparison of NLO-active Pyridine Derivatives

CompoundKey Structural FeaturesInvestigated NLO Property
3-Amino-4-(Boc-amino)pyridineAmino-substituted pyridineFirst hyperpolarizability (theoretical) researchgate.net
2-chloroimidazo[1,2-a]pyridine derivativesElectron donor-acceptor systemSecond-order NLO properties ymerdigital.com
Polypyridinopyridine derivativesSubstituted conjugated polymerSecond-order hyperpolarizability (theoretical) researchgate.net

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

The systematic synthesis of structural analogs is a powerful tool for establishing structure-activity relationships (SAR), which is crucial for the rational design of materials with optimized properties. In the context of non-biological applications, SAR studies can elucidate the influence of specific structural modifications on properties like polymer thermal stability, solubility, NLO response, and photophysical characteristics.

Starting from this compound, a variety of structural analogs can be synthesized to probe these relationships. For instance, the amino group can be alkylated or acylated to modulate its electron-donating strength. The chloro substituent could be replaced with other functional groups (e.g., fluoro, bromo, cyano) via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to investigate the effect of the electron-withdrawing group on the molecule's electronic properties.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing new reactive sites for further derivatization. Alternatively, it can be converted to an ether or an ester to modify the steric bulk and solubility of the molecule.

Table 3: Potential Structural Modifications of this compound for SAR Studies

Position of ModificationType of ModificationPotential Impact on Properties
5-Amino groupAlkylation, AcylationAltered electron-donating strength, modified reactivity
6-Chloro groupSubstitution with other halogens or functional groupsTuned electronic properties, altered reactivity
2-Hydroxymethyl groupOxidation, Etherification, EsterificationModified polarity and solubility, new reactive handles

Analytical Method Development for Purity and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and assessing the purity of chemical compounds. For a polar molecule like "(5-Amino-6-chloropyridin-2-yl)methanol," a variety of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for "this compound."

Development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve a sensitive, accurate, and precise analysis. Based on methods developed for structurally related compounds such as 5-amino-2-chloropyridine, a potential HPLC method could be established. nih.gov For instance, a C18 column is often the stationary phase of choice for separating polar aromatic compounds. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, would be optimized to achieve the best separation efficiency. nih.govsielc.com

Key parameters for optimization include the pH of the aqueous buffer, the gradient or isocratic elution profile, the flow rate, and the column temperature. nih.gov UV detection is a common and effective method for chromophoric compounds like "this compound," with the detection wavelength selected based on the compound's UV absorbance maxima. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine quality control.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" has a relatively high boiling point due to the presence of amino and hydroxyl functional groups, GC analysis may be feasible, potentially after derivatization.

Derivatization, for example, by silylation of the hydroxyl and amino groups, would increase the compound's volatility and thermal stability, making it more amenable to GC analysis. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase like a phenyl polysiloxane, would be critical for achieving good separation from any impurities.

GC coupled with a Flame Ionization Detector (FID) could be used for purity assessment, while GC-Mass Spectrometry (GC-MS) would provide definitive identification of the main component and any impurities based on their mass spectra. researchgate.net

Table 2: Potential GC Method Parameters for Derivatized this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity checks. thieme.de For the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol, as the mobile phase. The choice of the mobile phase is optimized to achieve a good separation between the starting materials, product, and any byproducts, ideally with the product having an Rf value between 0.3 and 0.5. Visualization of the spots can be achieved under UV light or by using a staining agent.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantification of "this compound" in solutions. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined. This method is often used for in-process controls and for the quantification of the compound in dissolution studies.

Furthermore, quantitative analysis can be achieved using HPLC with UV detection, as described previously, by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration. nih.gov For more complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can offer highly sensitive and selective quantification. nih.gov

Chiral Separation Techniques (if applicable to chiral derivatives)

The parent molecule, "this compound," is not chiral. However, if it were used as a synthon to prepare chiral derivatives, the enantiomeric purity of these derivatives would need to be assessed. Chiral HPLC is the most common technique for this purpose.

This would involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov Common types of CSPs include those based on polysaccharides, proteins, or cyclodextrins. The separated enantiomers can then be quantified to determine the enantiomeric excess (ee) of the synthesized chiral derivative.

Future Research Directions

Advancements in Asymmetric Synthesis

The hydroxymethyl group attached to the pyridine (B92270) ring at the 2-position introduces a potential chiral center if the molecule is further modified. The development of stereoselective synthetic methods to produce enantiomerically pure derivatives of (5-Amino-6-chloropyridin-2-yl)methanol is a critical area for future research. Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. frontiersin.orgnih.govnih.gov

Future work could focus on several catalytic asymmetric strategies:

Asymmetric Transfer Hydrogenation: This technique, which utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor to a prochiral ketone precursor of this compound, could provide an efficient route to one enantiomer over the other.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to chiral synthesis. frontiersin.org Engineered enzymes, such as alcohol dehydrogenases or transaminases, could be employed for the asymmetric reduction of a corresponding ketone or the amination of a diol precursor, respectively, to yield chiral derivatives. rsc.org

Chiral Ligand-Metal Complexes: The development of novel chiral ligands for transition metals could enable highly enantioselective transformations of the functional groups present in this compound or its precursors.

Success in this area would not only provide access to new chiral building blocks but also contribute to the broader field of asymmetric catalysis. semanticscholar.org

Exploration of Bio-orthogonal Reactivity

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The functional groups on this compound, particularly the amino and chloro groups, present opportunities for its development as a bio-orthogonal probe or labeling agent.

Key research directions include:

Development of Novel Bio-orthogonal Reactions: The chloro-substituted pyridine ring could potentially participate in novel bio-orthogonal reactions. While reactions involving halopyridines are not as established as "click chemistry" reactions like the strain-promoted alkyne-azide cycloaddition, research into their reactivity with specific biological targets in a controlled manner would be a significant advancement. escholarship.orgnih.gov

Fluorogenic Probes: The aminopyridine core could be modified to create fluorogenic probes. nih.gov These are molecules that are initially non-fluorescent but become fluorescent upon reaction with a specific target. This "turn-on" fluorescence is highly desirable for bioimaging applications as it reduces background noise. researchgate.net

Site-Specific Labeling: The molecule could be functionalized with a reactive handle that allows for its covalent attachment to specific biomolecules, such as proteins or nucleic acids, within a living cell. nih.govyoutube.com This would enable the visualization and study of these biomolecules in their native environment.

Investigating the bio-orthogonal potential of this compound could lead to the development of new tools for chemical biology and medical diagnostics.

Development of Sustainable Synthetic Routes

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. nih.govijarsct.co.in Future research on this compound should prioritize the development of sustainable synthetic routes.

Areas for exploration include:

Catalytic Methods: The use of efficient catalysts can reduce the need for stoichiometric reagents and minimize waste. Iron-catalyzed cyclization reactions, for example, have been shown to be an effective and green method for the synthesis of substituted pyridines. rsc.org

Alternative Solvents and Reaction Conditions: Replacing traditional organic solvents with greener alternatives, such as water or bio-based solvents, is a key aspect of sustainable chemistry. Additionally, the use of microwave or ultrasound-assisted synthesis can often lead to shorter reaction times and increased yields. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single "one-pot" reaction or that utilize multicomponent reactions can significantly improve efficiency and reduce the environmental impact of the synthesis. nih.gov

The development of sustainable synthetic methodologies for this compound and its derivatives would align with the broader goals of environmentally responsible chemical manufacturing. mdpi.com

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules. researchgate.net Theoretical studies on this compound can guide experimental work and accelerate the discovery of new reactions and applications.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net This can help in identifying the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanism of potential reactions.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways, allowing researchers to predict the feasibility of a reaction and to identify potential intermediates and transition states.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to establish relationships between its structure and its chemical and physical properties. This can aid in the design of new derivatives with desired characteristics. nih.gov

The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Synthesis

Q: What are the optimal synthetic routes for (5-Amino-6-chloropyridin-2-yl)methanol in academic settings? A:

  • Stepwise Functionalization : Begin with a pyridine precursor (e.g., 6-chloropyridin-2-yl methanol derivatives). Introduce the amino group via catalytic hydrogenation or nucleophilic substitution under inert conditions. For example, lists structurally analogous compounds synthesized via halogen substitution at the 6-position, suggesting similar reactivity for amino group installation .
  • Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during chlorination or oxidation steps. Monitor reaction progress via TLC or HPLC (methodology from ) .
  • Yield Optimization : Typical yields for similar pyridine methanol derivatives range from 40–65% in small-scale reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Advanced Synthesis

Q: How can regioselective amination at the 5-position be achieved without overchlorination or side reactions? A:

  • Catalytic Systems : Employ palladium-catalyzed Buchwald-Hartwig amination using Xantphos ligands to direct regioselectivity. highlights fluoropyridine analogs synthesized via Pd-mediated coupling, suggesting adaptability for amino group introduction .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce electrophilic chlorination side reactions.
  • Reaction Monitoring : In-situ FTIR or LC-MS tracking ensures timely quenching to prevent overhalogenation.

Basic Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

  • X-ray Crystallography : Use SHELX ( ) for single-crystal structure determination. For non-crystalline samples, compare with analogous structures in pyridine catalogs (e.g., ) .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/methanol protons (δ 1.5–5.0 ppm).
    • ¹³C NMR : Confirm the pyridine ring carbons (δ 120–150 ppm) and methanol carbon (δ 60–65 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺.

Advanced Characterization

Q: How to resolve contradictions between theoretical and experimental spectroscopic data (e.g., unexpected coupling constants in NMR)? A:

  • Dynamic Effects : Investigate tautomerism or rotational barriers using variable-temperature NMR. For example, reports pyridine derivatives exhibiting conformational flexibility affecting splitting patterns .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra. Compare with experimental data to identify discrepancies.
  • XRD Validation : If crystallizable, use ORTEP-3 ( ) to visualize bond angles/distances and correlate with NMR coupling constants .

Stability and Storage

Q: How to assess the stability of this compound under varying pH and temperature conditions? A:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC (methodology in ) .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Storage Recommendations : Store at –20°C under argon, based on analogous pyridine methanol derivatives in , which emphasize sensitivity to moisture and light .

Reactivity and Functionalization

Q: What strategies enable selective functionalization of the amino or hydroxyl groups for downstream applications? A:

  • Amino Group : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) in dichloromethane with catalytic DMAP.
  • Hydroxyl Group : Mitsunobu reaction (DIAD, PPh₃) for etherification or esterification. notes fluoropyridine methanols undergoing similar transformations for drug discovery .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 6-chloro position using Pd(PPh₃)₄ and aryl boronic acids.

Biological Activity Screening

Q: How to design in vitro assays to evaluate the bioactivity of this compound? A:

  • Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450). highlights fluorinated pyridines as kinase inhibitors, suggesting similar targets .
  • Assay Conditions :
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in HEPES buffer (pH 7.4) with 1% DMSO.
    • Cytotoxicity : MTT assay in HEK293 or HepG2 cells.
  • Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation.

Data Reproducibility

Q: How to address batch-to-batch variability in synthetic yields or purity? A:

  • Process Optimization : Use design-of-experiment (DoE) software (e.g., JMP) to identify critical parameters (e.g., temperature, catalyst loading).
  • QC Protocols : Implement strict in-process controls (IPC) via inline IR or UV-vis spectroscopy.
  • Purity Standards : Adopt HPLC methods with ≥95% purity thresholds, as seen in for related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.